molecular formula C15H12N4O5 B2477081 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941954-35-4

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2477081
CAS RN: 941954-35-4
M. Wt: 328.284
InChI Key: GKHPXWJQFMSMKY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 1,3,4-oxadiazol ring, and a 5-methylisoxazole ring . The exact properties and applications of this specific compound are not widely documented in the literature.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The 2,3-dihydrobenzo[b][1,4]dioxin ring, the 1,3,4-oxadiazol ring, and the 5-methylisoxazole ring contribute to the overall structure of the molecule .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, has been found to exhibit inhibitory activity against cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by binding to their active sites and preventing them from breaking down acetylcholine . This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels. This can enhance the transmission of signals in the cholinergic pathway, which plays a crucial role in memory and cognition .

Pharmacokinetics

These properties can impact the bioavailability of the compound, determining its effectiveness in the body .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic transmission, potentially improving memory and cognition in conditions like Alzheimer’s disease .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-2-3-11-12(7-9)22-5-4-21-11/h2-3,6-7H,4-5H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHPXWJQFMSMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

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